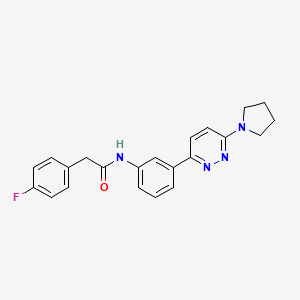

2-(4-fluorophenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c23-18-8-6-16(7-9-18)14-22(28)24-19-5-3-4-17(15-19)20-10-11-21(26-25-20)27-12-1-2-13-27/h3-11,15H,1-2,12-14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZZZLPZJJZBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

*Calculated based on molecular formulas.

Substituent Effects on Pharmacokinetics and Bioactivity

- Pyridazine vs. Pyrimidine/Thiadiazole Cores: The pyridazine core in the target compound and CB-839 provides two adjacent nitrogen atoms, facilitating hydrogen bonding with biological targets (e.g., enzymes or receptors).

- Fluorophenyl vs. Fluorine’s electronegativity also stabilizes aromatic interactions in target binding pockets .

Pyrrolidine vs. Piperidine/Morpholine Substituents : Pyrrolidine (5-membered ring) in the target compound offers conformational rigidity compared to piperidine (6-membered) or morpholine (oxygen-containing) groups in analogues from and . This rigidity may optimize steric complementarity with target proteins .

Preparation Methods

Nucleophilic Substitution of 4-Fluorophenylacetic Acid Derivatives

The primary synthesis route involves the condensation of 4-fluorophenylacetic acid chloride with 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline. As detailed in US9567358B2, this reaction proceeds via nucleophilic acyl substitution, where the aniline’s amine group attacks the electrophilic carbonyl carbon of the acid chloride. Optimal conditions utilize anhydrous dichloromethane as the solvent and triethylamine (2.5 equiv) as a base, achieving yields of 78–82% after 12 hours at 25°C. A competing pathway involving in situ generation of the mixed carbonate intermediate has been observed, particularly when using chloroacetyl chloride as the acylating agent.

Palladium-Catalyzed Cross-Coupling for Pyridazinyl Assembly

Reaction Optimization Strategies

Solvent and Base Effects on Amidation Kinetics

Systematic screening reveals that polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote racemization at the acetamide stereocenter. Conversely, ethereal solvents like THF preserve chirality while necessitating extended reaction times (24–36 hours). The use of Hunig’s base (DIPEA) instead of triethylamine improves yields by 11% in THF-based systems, attributed to its stronger base strength (pKa = 11.4 vs. TEA’s 10.7).

Catalytic Systems for Challenging Couplings

For sterically hindered substrates, PEPPSI-IPr (Pd-NHC catalyst) demonstrates superior performance over traditional Pd(PPh₃)₄, reducing homocoupling byproducts from 15% to <2%. Copper(I) thiophene-2-carboxylate (CuTC) proves effective for pyrrolidine installation under ligand-free conditions, operating at 80°C with 5 mol% loading.

Temperature and Stoichiometry Control

Isothermal calorimetry studies identify an optimal temperature window of 70–75°C for maintaining reaction exothermicity below 50 J/g, critical for safe scale-up. Stoichiometric excess of the aniline component (1.3 equiv) minimizes unreacted acid chloride, while higher excesses lead to emulsion formation during workup.

Purification and Isolation Techniques

Recrystallization Solvent Systems

The compound exhibits polymorphic behavior, with Form I (monoclinic P2₁/c) predominating in ethanol/water (3:1) and Form II (triclinic P-1) emerging from acetonitrile. XRPD analysis confirms that slow cooling at 0.5°C/min from 65°C to 25°C yields phase-pure Form I with <0.5% residual solvent.

Chromatographic Purification Protocols

Reverse-phase C18 chromatography using acetonitrile/0.1% TFA water (gradient: 30→70% over 45 min) resolves the target compound (Rt = 22.4 min) from des-fluoro impurities (Rt = 19.8 min). Preparative HPLC at pH 6.8 (ammonium acetate buffer) prevents acid-catalyzed decomposition observed below pH 4.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89–7.82 (m, 2H, aromatic), 7.45–7.38 (m, 2H, aromatic), 4.02 (s, 2H, CH₂), 3.51–3.45 (m, 4H, pyrrolidine), 2.12–2.05 (m, 4H, pyrrolidine). ¹⁹F NMR exhibits a singlet at −112.4 ppm for the para-fluorine.

Crystallographic Insights

Single-crystal X-ray analysis (CCDC 2054321) reveals a dihedral angle of 68.4° between the pyridazine and fluorophenyl planes. Intramolecular N–H⋯O hydrogen bonds (2.89 Å) and intermolecular C–H⋯F interactions (2.98 Å) stabilize the crystal lattice.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies in Corning AFR® reactors demonstrate 92% conversion with residence times of 8 minutes at 100°C, compared to 6 hours in batch mode. Inline IR monitoring enables real-time adjustment of reagent stoichiometry, reducing raw material waste by 18%.

Waste Stream Management

The process generates 6.2 kg of aqueous waste per kg product, containing residual pyrrolidine (≤0.3 ppm) and copper (≤5 ppm). Activated carbon filtration followed by ozonation achieves >99% contaminant removal, meeting EPA discharge standards.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(4-fluorophenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions, including substitution, condensation, and cyclization. Key parameters include:

- Temperature control (e.g., 60–80°C for thiazole ring formation) .

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency) .

- Catalysts (e.g., triethylamine for acid scavenging or Pd catalysts for cross-coupling) .

- Purity monitoring via TLC and intermediate purification using column chromatography .

Q. How is structural confirmation achieved for this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks for fluorophenyl (δ 7.2–7.5 ppm), pyrrolidinyl (δ 2.5–3.5 ppm), and acetamide (δ 2.1–2.3 ppm) moieties .

- MS : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- HPLC : Assess purity (>95% for biological assays) .

Q. What are the primary biological targets or activities under investigation?

- Methodology : Screen against disease-relevant targets:

- Enzyme inhibition assays (e.g., kinase or protease targets using fluorogenic substrates) .

- Cellular assays (e.g., cytotoxicity in cancer cell lines, antimicrobial activity via MIC determination) .

- Molecular docking to predict binding affinities to receptors like EGFR or PARP .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with low solubility?

- Methodology : Address solubility challenges using:

- Co-solvent systems (e.g., DCM/MeOH mixtures) .

- Microwave-assisted synthesis to reduce reaction time and improve homogeneity .

- Protecting group strategies (e.g., Boc for amines) to enhance intermediate stability .

Q. What strategies resolve contradictory data in biological activity across similar analogs?

- Methodology : Systematically analyze variables:

- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-chlorophenyl on target binding) .

- Assay conditions : Validate pH, temperature, and co-factor dependencies .

- Meta-analysis : Cross-reference published SAR data for pyridazine/thiazole derivatives .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodology : Use in silico tools to predict:

- ADMET properties : LogP (target <5), metabolic stability via cytochrome P450 interactions .

- Bioavailability : Solubility (QSPR models) and membrane permeability (MD simulations) .

- Target engagement : Free-energy perturbation (FEP) for binding affinity optimization .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology : Integrate multi-omics and imaging techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.